3,3-Dimethylcyclohexanol

Gas Chromatography Analytical Chemistry Retention Index

3,3-Dimethylcyclohexanol (CAS 767-12-4) is a gem-dimethyl substituted cyclohexanol derivative with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. The compound features two methyl groups on the C3 position of the cyclohexane ring, which significantly alters its conformational equilibrium and physical properties compared to unsubstituted cyclohexanol and other regioisomers.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 767-12-4
Cat. No. B1607255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylcyclohexanol
CAS767-12-4
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)O)C
InChIInChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3
InChIKeyDQBDGNSFXSCBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3,3-Dimethylcyclohexanol (CAS 767-12-4) is a Distinct Chemical Identity in Research and Industrial Sourcing


3,3-Dimethylcyclohexanol (CAS 767-12-4) is a gem-dimethyl substituted cyclohexanol derivative with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. The compound features two methyl groups on the C3 position of the cyclohexane ring, which significantly alters its conformational equilibrium and physical properties compared to unsubstituted cyclohexanol and other regioisomers [2]. As a cyclic secondary alcohol, it serves as a chiral building block, a precursor in fragrance synthesis, and a key structural component in the study of odor-active volatiles [3].

Why a Generic Cyclohexanol Cannot Replace 3,3-Dimethylcyclohexanol in Analytical and Sensory Applications


The substitution pattern of the gem-dimethyl group at the C3 position of 3,3-dimethylcyclohexanol creates a unique steric and electronic environment that is not replicated by other regioisomers (e.g., 2,6-, 3,5-, or 2,3-dimethylcyclohexanol) or unsubstituted cyclohexanol. This specific substitution alters the conformational equilibrium of the cyclohexane ring, which directly impacts physical properties like boiling point and retention indices, as well as biological and sensory properties such as odor character [1][2]. Therefore, interchanging with a generic 'dimethylcyclohexanol' or 'cyclohexanol' is not scientifically valid for studies requiring specific retention behavior or a defined sensory profile.

Quantitative Evidence for Selecting 3,3-Dimethylcyclohexanol Over Alternative Analogs


Differential GC Retention Index of 3,3-Dimethylcyclohexanol vs. Cyclohexanol on HP-5MS

In gas chromatographic analysis, 3,3-dimethylcyclohexanol is definitively distinguished from its unsubstituted parent compound, cyclohexanol, by its significantly higher retention index (RI) on a standard non-polar column. This difference is critical for accurate compound identification in complex mixtures. [1]

Gas Chromatography Analytical Chemistry Retention Index Volatile Analysis

Comparison of Boiling Points for 3,3-Dimethylcyclohexanol and Its Isomers

The boiling point of 3,3-dimethylcyclohexanol differs from that of its regioisomers, reflecting its unique intermolecular interactions and conformational stability. This difference is a key parameter for separation processes like distillation. [1]

Physical Chemistry Thermodynamics Distillation Chemical Engineering

Defined Sensory Profile: 3,3-Dimethylcyclohexanol as a Unique Odor-Active Compound

Using Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA), 3,3-dimethylcyclohexanol was identified and quantified as a major odor-active compound with a high Flavor Dilution (FD) factor. Its sensory impact is distinctly described, differentiating it from other volatiles in the same matrix. [1]

Flavor Chemistry Sensory Science Natural Product Chemistry GC-Olfactometry

Conformational Distinction via NMR: Gem-Dimethyl vs. Other Substitution Patterns

13C NMR spectroscopy provides a clear distinction between 3,3-dimethylcyclohexanol and other dimethylcyclohexanol regioisomers. The gem-dimethyl substitution at C3 creates a unique chemical shift pattern that is a direct consequence of the compound's preferred conformation, which is different from that of 2,3- or 3,4-dimethyl analogs. [1]

NMR Spectroscopy Structural Chemistry Conformational Analysis Stereochemistry

Definitive Use-Cases Where Sourcing 3,3-Dimethylcyclohexanol is Scientifically Mandated


Analytical Standard for Volatile Profiling in Food and Natural Product Chemistry

Given its well-defined and quantifiable chromatographic behavior (Retention Index = 1392 on HP-5MS) and its role as a high-impact odorant (FD = 243), 3,3-dimethylcyclohexanol is an essential analytical standard. It is required for the accurate identification and quantification of this compound in complex matrices such as pepper volatiles [1] [2]. Any substitution would render the analytical method invalid.

Structural Benchmark in Conformational Analysis and NMR Spectroscopy

3,3-Dimethylcyclohexanol serves as a key model compound for studying the effects of gem-dialkyl substitution on cyclohexane ring conformation. Its distinct 13C NMR chemical shift pattern is a direct result of this specific structural feature, making it a necessary compound for research in stereochemistry and molecular modeling [3].

Synthetic Intermediate Requiring High Purity in Fragrance Chemistry

The distinct 'intense pungent' odor of 3,3-dimethylcyclohexanol is a function of its precise molecular structure [2]. For the synthesis of complex fragrance molecules or the study of structure-odor relationships, sourcing the correct compound with high purity is paramount. Impurities or the use of isomeric mixtures would confound sensory results and compromise synthetic pathways.

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